molecular formula C21H29NO2 B1679859 Norelgestromin CAS No. 53016-31-2

Norelgestromin

Cat. No. B1679859
CAS RN: 53016-31-2
M. Wt: 327.5 g/mol
InChI Key: ISHXLNHNDMZNMC-VTKCIJPMSA-N
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Description

Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .


Molecular Structure Analysis

Norelgestromin has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of Norelgestromin includes several functional groups, including an oxime and an ethynyl group .


Chemical Reactions Analysis

Norelgestromin undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of Norelgestromin is Levonorgestrel .

Scientific Research Applications

1. Pharmacokinetic Properties and Delivery Methods

Norelgestromin, a primary active metabolite of norgestimate, exhibits a unique pharmacokinetic profile when delivered via transdermal contraceptive patches (Ortho Evra/Evra). Studies have highlighted its steady serum concentration over time, avoiding the peaks and troughs seen with oral dosing. Importantly, the patch maintains effective serum concentrations of norelgestromin and ethinyl estradiol for extended periods, ensuring contraceptive efficacy even if patch replacement is delayed by a couple of days (Abrams et al., 2002).

2. Bioavailability and Stability for Clinical Application

Research into intravenous (IV) formulations of norelgestromin/ethinyl estradiol has been conducted to assess its absolute bioavailability in humans. The creation of a stable IV solution using ethanol/polysorbate 80 as a cosolvent/surfactant system has been successful. This formulation is chemically stable for up to 9 days at room temperature, paving the way for its use in bioavailability studies (Abdallah et al., 2016).

3. Effect on Bone Metabolism and Bone Mineral Density

A study comparing the effects of a contraceptive patch delivering norelgestromin and ethinylestradiol with a vaginal ring demonstrated positive influences on bone turnover in young postadolescent women. The study found that both contraceptive systems similarly influenced serum calcium levels and markers of bone metabolism, indicating a potential benefit in bone health (Massaro et al., 2010).

4. Androgen Receptor Activity in Breast Cancer Cells

Investigations into the androgen-like properties of norgestimate and its metabolite norelgestromin have revealed weak androgenic activity. This was studied using an in vitro transactivation assay in a human breast cancer cell line. The findings suggest potential clinical advantages of these compounds in treating breast cancer and hyperandrogenism in women, given their weak androgen-like effects (Prifti et al., 2004).

5. Contraceptive Efficacy and Safety

The efficacy, safety, and cycle control of norelgestromin as part of a transdermal contraceptive system have been extensively studied. Trials demonstrated its effectiveness in preventing pregnancy, low incidence of breakthrough bleeding, and overall good tolerability. The transdermal delivery system, offering a weekly change schedule, has been associated with excellent compliance and wearability characteristics, making it a viable contraceptive option (Smallwood et al., 2001).

properties

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXLNHNDMZNMC-VTKCIJPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Deacetylnorgestimate

CAS RN

74183-55-4, 53016-31-2
Record name Norelgestromin, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORELGESTROMIN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
FH Stewart, AM Kaunitz, KD LaGuardia… - Obstetrics & …, 2005 - journals.lww.com
OBJECTIVE: To compare bleeding profiles and satisfaction among women using a norelgestromin/ethinyl estradiol (E2) transdermal contraceptive patch in an extended regimen to …
Number of citations: 113 journals.lww.com
KL Goa, GT Warner, SE Easthope - Treatments in endocrinology, 2003 - Springer
… /norelgestromin 20/150 μg/day, mean maximum serum concentrations of 0.096 μg/L of ethinylestradiol and 1.14 μg/L of norelgestromin … of ethinylestradiol and norelgestromin remained …
Number of citations: 27 link.springer.com
LS Abrams, DM Skee, J Natarajan… - British journal of …, 2002 - Wiley Online Library
… A contraceptive patch containing the progestin norelgestromin (NGMN) and the oestrogen ethinyloestradiol (EE) has recently been developed. NGMN (previously known as 17-…
Number of citations: 122 bpspubs.onlinelibrary.wiley.com
A Graziottin - Treatments in Endocrinology, 2006 - Springer
… Norelgestromin, the progestin contained in the patch, is the active … norelgestromin mimic the physiologic effects of progesterone at the progesterone receptor; however, norelgestromin …
Number of citations: 22 link.springer.com
LS Abrams, MDM Skee, J Natarajan… - The Journal of …, 2001 - Wiley Online Library
The objectives of this randomized, open‐label, three‐period, incomplete block design study were to evaluate the pharmacokinetics of norelgestromin (NGMN) and ethinyl estradiol (EE) …
Number of citations: 81 accp1.onlinelibrary.wiley.com
R Dittrich, L Parker, JB Rosen, G Shangold… - American journal of …, 2002 - Elsevier
Objective: The objective of this study was to identify the dose for a contraceptive patch that provides a predetermined level of ovulation suppression and cycle control and that is well …
Number of citations: 76 www.sciencedirect.com
LS Abrams, MDM Skee, FA Wong… - The Journal of …, 2001 - Wiley Online Library
The primary objective of this open‐label study was to determine the pharmacokinetics of norelgestromin (NGMN) and ethinyl estradiol (EE) following two consecutive applications of a …
Number of citations: 58 accp1.onlinelibrary.wiley.com
CA Alfredo, CR Noemí, RL Samuel, OC Daniel… - Pharmaceuticals, 2022 - mdpi.com
… additional treatment with norelgestromin and ethinylestradiol … Evra ® TP (norelgestromin 6 mg and ethinylestradiol 0.60 mg) … Norelgestromin and ethinylestradiol TP could be a safe and …
Number of citations: 4 www.mdpi.com
GW Creasy, AC Fisher, N Hall… - The Journal of …, 2003 - europepmc.org
Objective To evaluate the metabolic impact on lipids of a contraceptive patch that delivers norelgestromin (primary active metabolite of norgestimate) and ethinyl estradiol to the …
Number of citations: 39 europepmc.org
PG Crosignani, C Nappi, S Ronsini, V Bruni… - BMC Women's …, 2009 - Springer
… The primary objective of this study was to evaluate women's experience with a weekly ethinylestradiol/norelgestromin contraceptive patch (EE/NGMN patch), given new technologies …
Number of citations: 24 link.springer.com

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